1,2-Dinitrobenzene
Overview
Description
1,2-Dinitrobenzene is an organic compound with the chemical formula C₆H₄(NO₂)₂. It is one of the three isomers of dinitrobenzene, the others being 1,3-dinitrobenzene and 1,4-dinitrobenzene. This compound is characterized by the presence of two nitro groups (-NO₂) attached to adjacent carbon atoms on a benzene ring. It appears as a white or colorless solid and is soluble in organic solvents .
Mechanism of Action
Target of Action
1,2-Dinitrobenzene primarily targets the blood and liver . It is known to cause methemoglobin formation, which is the principal cause of its toxicity .
Mode of Action
This compound is a nitrobenzene composed of a benzene ring and two nitro group (-NO2) substituents . It undergoes a nucleophilic aromatic substitution reaction , where the nitro groups in the benzene ring can react with nucleophiles . This reaction can be facilitated by the presence of strongly electron-attracting groups .
Biochemical Pathways
It is known that nitrobenzenes can disrupt oxidative energy metabolism .
Pharmacokinetics
This compound is a white or colorless solid that is soluble in organic solvents . It has a melting point of 118°C and a boiling point of 319°C . Its density is 1.565 g/cm³ . The compound is insoluble in water, which may affect its bioavailability .
Result of Action
Exposure to nitrobenzenes can result in altered cell morphology and biochemical dysfunction, consistent with disruption of oxidative energy metabolism .
Action Environment
This compound is combustible and gives off irritating or toxic fumes when exposed to heat or flame . It can form explosive mixtures in air when finely dispersed . Environmental factors such as temperature and the presence of other chemicals can influence its action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
It is known that the compound is soluble in organic solvents This suggests that it may interact with various enzymes, proteins, and other biomolecules in a biochemical context
Molecular Mechanism
It is known that nitrobenzenes can undergo various chemical reactions, including reduction and oxidation These reactions could potentially influence the activity of various biomolecules, leading to changes in gene expression and cellular function
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 118°C and a boiling point of 318°C . This suggests that it may be stable under a wide range of temperatures, which could influence its long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
It is known that nitrobenzenes can be toxic, and this toxicity may vary with dosage
Metabolic Pathways
It is known that nitrobenzenes can undergo various metabolic reactions, including reduction and oxidation These reactions could potentially involve various enzymes and cofactors, and could influence metabolic flux or metabolite levels
Transport and Distribution
Given its solubility in organic solvents , it may be able to cross cell membranes and distribute within various cellular compartments
Preparation Methods
1,2-Dinitrobenzene is typically synthesized from 2-nitroaniline through a diazotization reaction followed by treatment with sodium nitrite in the presence of a copper catalyst . The reaction conditions involve maintaining a controlled temperature and pH to ensure the efficient conversion of 2-nitroaniline to this compound. Industrial production methods often employ similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1,2-Dinitrobenzene undergoes various chemical reactions, including:
Reduction: It can be reduced to 1,2-diaminobenzene using reducing agents such as iron and hydrochloric acid.
Substitution: It participates in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents.
Oxidation: Although less common, it can be oxidized under specific conditions to form more complex nitro compounds.
Common reagents used in these reactions include reducing agents like iron and hydrochloric acid, bases like piperidine, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,2-Dinitrobenzene has several applications in scientific research:
Organic Synthesis: It is used as an oxidant in organic synthesis, particularly in the development of novel pharmaceuticals.
Analytical Chemistry: It serves as an internal standard for the analysis of explosives in environmental samples using gas chromatography-mass spectrometry.
Electrochemistry: The compound’s electrochemical properties are studied in the presence of other compounds, such as 1,3-diphenylurea, to understand redox reactions and hydrogen bonding.
Comparison with Similar Compounds
1,2-Dinitrobenzene is compared with its isomers, 1,3-dinitrobenzene and 1,4-dinitrobenzene:
1,3-Dinitrobenzene: This isomer has the nitro groups positioned at the meta positions on the benzene ring.
1,4-Dinitrobenzene: This isomer has the nitro groups at the para positions, resulting in higher symmetry and a higher melting point.
The uniqueness of this compound lies in its ortho configuration, which influences its reactivity and applications in organic synthesis and analytical chemistry.
Properties
IUPAC Name |
1,2-dinitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUKQUVSCNEFMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O4, Array | |
Record name | O-DINITROBENZENE | |
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Record name | 1,2-DINITROBENZENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID4024066 | |
Record name | 1,2-Dinitrobenzene | |
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Molecular Weight |
168.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
O-dinitrobenzene is a colorless to yellow solid. Sinks and slowly mixes with water. (USCG, 1999), Pale-white or yellow, crystalline solid; [NIOSH], WHITE-TO-YELLOW CRYSTALS., Pale-white or yellow crystalline solid., Pale-white or yellow solid. | |
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Boiling Point |
606 °F at 760 mmHg (USCG, 1999), 319 °C @ 773 mm Hg, 319 °C, See individual isomers for properties, 606 °F | |
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Flash Point |
302 °F (USCG, 1999), 302 °F, 302 °F (150 °C) (Closed Cup), 150 °C c.c. | |
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Solubility |
0.05 % (NIOSH, 2023), Sol in alc, benzene, chloroform, 1 g dissolves in 6600 ml cold water, 2700 ml boiling water, In water, 133 mg/l @ 25 °C, Solubility in water: very poor, 0.05% | |
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Density |
1.31 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.3119 g/cu cm, 1.6 g/cm³, 1.57 | |
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Vapor Density |
5.79 (AIR= 1), Relative vapor density (air = 1): 5.8 | |
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Vapor Pressure |
0.0000455 [mmHg], 4.55X10-5 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: | |
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Color/Form |
COLORLESS OR YELLOW CRYSTALS, NEEDLES OR PLATES, White to yellow monoclinic plates, White crystals, Pale white or yellow, crystalline solid. | |
CAS No. |
528-29-0, 25154-54-5 | |
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Record name | O-DINITROBENZENE | |
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Record name | 1,2-DINITROBENZENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4486 | |
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Record name | 1,2-DINITROBENZENE | |
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Melting Point |
244.4 °F (USCG, 1999), 117 - 118.5 °C, 118 °C, 244 °F | |
Record name | O-DINITROBENZENE | |
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Record name | 1,2-DINITROBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4486 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,2-DINITROBENZENE | |
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Record name | o-Dinitrobenzene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0231.html | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,2-dinitrobenzene?
A1: this compound has the molecular formula C6H4N2O4 and a molecular weight of 168.12 g/mol. []
Q2: What is known about the structure of this compound in its solid state?
A2: In the solid state, this compound crystallizes in the P21/c space group. Its unit cell dimensions are a = 7.945 Å, b = 12.975 Å, c = 7.421 Å, and β = 111.88°. [] The molecules are stacked along the [] axis, with the nitro groups deviating from the benzene ring plane by 41°. This non-planar configuration indicates weak conjugation between the nitro groups and the benzene ring. []
Q3: How does the presence of electron-donating or -withdrawing substituents at the 4-position affect the conformation of this compound?
A3: Electron-donating substituents at the 4-position enhance the conjugation of the 2-nitro group with the aromatic ring, pushing it closer to planarity. This forces the 1-nitro group to twist further out of the plane to minimize steric hindrance. This phenomenon, known as electronic buttressing, is observed in compounds like 5-dimethylamino-2-nitroanilines and 5-substituted methyl 2-nitrobenzoates. [] Conversely, electron-withdrawing groups at the 4-position reduce this effect, allowing for greater flexibility in the nitro group conformations.
Q4: Can this compound undergo electrochemical polymerization?
A4: Unlike some other ortho-disubstituted benzenes, this compound cannot be electrochemically polymerized under standard conditions. Theoretical calculations suggest this is due to the unfavorable electronic charge distribution at the potential polymerization sites (C4 and C5) and the mismatch in orbital symmetry between the HOMO and LUMO of these sites. []
Q5: How does this compound interact with glutathione (GSH)?
A5: this compound is primarily metabolized through the replacement of a nitro group by glutathione (GSH) in a reaction catalyzed by glutathione S-transferases (GSTs). [] This pathway is particularly important for this compound compared to its isomers, 1,3- and 1,4-dinitrobenzene. []
Q6: Can this compound inhibit glutathione S-transferases (GSTs)?
A6: While this compound is a substrate for GSTs, its isomer, 1,3,5-trinitrobenzene (TNB), has shown significant inhibitory effects on various GST isozymes. [] This inhibition is isozyme-specific and appears to be competitive with respect to the common GST substrate, 1-chloro-2,4-dinitrobenzene (CDNB). []
Q7: How can this compound be used in quinoxaline synthesis?
A7: this compound can be used as a starting material for the synthesis of quinoxaline derivatives. A one-pot reaction involving this compound, biomass-derived glycols, and supported gold nanoparticles as catalysts has been shown to efficiently produce quinoxalines. [] This method highlights the potential of using this compound in sustainable chemical synthesis.
Q8: What is the acute toxicity of this compound to marine organisms?
A8: this compound exhibits extreme toxicity to marine organisms. [] Studies have determined its 96h half lethal concentration (LC50) values to be 0.15 mg/L for larval Sparus macrocep and 15.56 mg/L for larval Siliqua minima. [] The safe concentrations were determined to be 0.002 mg/L and 0.16 mg/L, respectively. []
Q9: How does the toxicity of this compound compare to other nitroaromatic compounds?
A9: Quantitative structure-activity relationship (QSAR) studies have revealed that this compound is among the most toxic nitroaromatic compounds tested against algae. [] Its high toxicity is attributed to its reactive nature, potentially forming highly toxic C-nitroso compounds. [] This highlights the importance of understanding the structure-activity relationships of nitroaromatics to predict their potential environmental impact.
Q10: How have computational chemistry methods been used to study this compound?
A10: Density functional theory (DFT) calculations have been used to determine the heats of formation of this compound. [] This information is crucial for understanding the thermodynamic properties of the compound and for designing isodesmic reactions. DFT has also been used to study the torsional potential energy surfaces of this compound, providing insights into its conformational preferences and energy barriers associated with rotation around the C-N bonds. []
Q11: What analytical techniques are commonly employed to detect and quantify this compound?
A11: Gas chromatography coupled with mass spectrometry (GC-MS) is widely used for detecting and quantifying this compound in environmental and biological samples. [] Solid-phase extraction (SPE) is often employed as a sample preparation technique prior to GC analysis to concentrate the analyte and remove interfering matrix components. []
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